N-{2-METHOXY-4-[5-(4-NITROPHENYL)FURAN-2-AMIDO]PHENYL}-1-BENZOFURAN-2-CARBOXAMIDE
Overview
Description
N-{2-METHOXY-4-[5-(4-NITROPHENYL)FURAN-2-AMIDO]PHENYL}-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that features a benzofuran core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as methoxy, nitro, and amido groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-METHOXY-4-[5-(4-NITROPHENYL)FURAN-2-AMIDO]PHENYL}-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-METHOXY-4-[5-(4-NITROPHENYL)FURAN-2-AMIDO]PHENYL}-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzofuran core.
Scientific Research Applications
N-{2-METHOXY-4-[5-(4-NITROPHENYL)FURAN-2-AMIDO]PHENYL}-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The unique electronic properties of the benzofuran core make this compound suitable for use in organic electronics and optoelectronic devices.
Biological Studies: It can serve as a probe for studying biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-{2-METHOXY-4-[5-(4-NITROPHENYL)FURAN-2-AMIDO]PHENYL}-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes and receptors in biological systems. The benzofuran core can also participate in π-π stacking interactions with aromatic amino acids in proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxy-4-nitrophenyl)benzamide: Similar structure but lacks the furan ring.
2-Methoxy-4-nitrobenzoic acid: Contains a carboxylic acid group instead of the amido group.
N-(4-Nitrophenyl)furan-2-carboxamide: Similar structure but lacks the benzofuran core.
Uniqueness
N-{2-METHOXY-4-[5-(4-NITROPHENYL)FURAN-2-AMIDO]PHENYL}-1-BENZOFURAN-2-CARBOXAMIDE is unique due to the combination of its benzofuran core and the presence of multiple functional groups. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[2-methoxy-4-[[5-(4-nitrophenyl)furan-2-carbonyl]amino]phenyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O7/c1-35-24-15-18(8-11-20(24)29-27(32)25-14-17-4-2-3-5-21(17)37-25)28-26(31)23-13-12-22(36-23)16-6-9-19(10-7-16)30(33)34/h2-15H,1H3,(H,28,31)(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTFKESPNLNOJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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